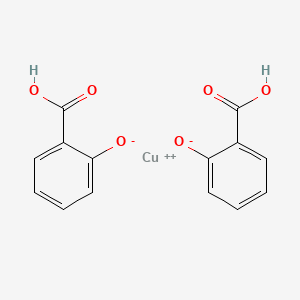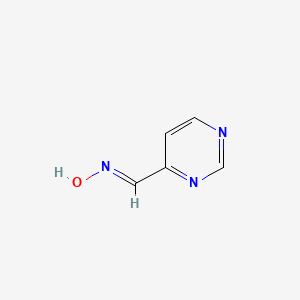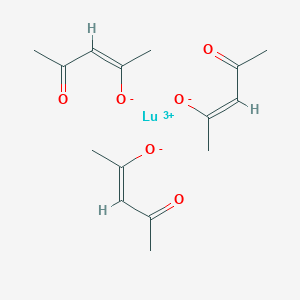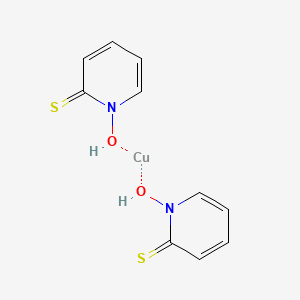
Copper disalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper disalicylate is a coordination compound consisting of copper(II) ions and salicylate ligands. It is known for its distinctive blue color and has been studied for its potential applications in various fields, including medicine, chemistry, and industry. The compound’s unique properties arise from the interaction between the copper ions and the salicylate ligands, which confer both stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper disalicylate can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with sodium salicylate in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the mixture to react at room temperature. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more controlled conditions, such as maintaining specific pH levels and temperatures to optimize yield and purity. Large-scale production may also incorporate continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Copper disalicylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: The compound can be reduced back to copper(I) or elemental copper using reducing agents.
Substitution: Ligand exchange reactions can occur, where the salicylate ligands are replaced by other ligands, such as amines or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands in the presence of a suitable solvent, such as ethanol or methanol.
Major Products:
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes or elemental copper.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions and oxidation processes.
Biology: Investigated for its antimicrobial properties, showing efficacy against a range of bacteria and fungi.
Industry: Utilized in the development of advanced materials, including metal-organic frameworks and nanocomposites.
Mechanism of Action
The mechanism of action of copper disalicylate involves several pathways:
Antimicrobial Activity: Copper ions disrupt microbial cell membranes and generate reactive oxygen species (ROS), leading to cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and pain.
Catalytic Activity: this compound acts as a catalyst by facilitating electron transfer and stabilizing reaction intermediates.
Comparison with Similar Compounds
Copper disalicylate can be compared with other copper(II) complexes, such as:
Copper(II) sulfate: Commonly used in agriculture and industry, but lacks the specific ligand interactions of this compound.
Copper(II) acetate: Used in various chemical reactions, but has different solubility and reactivity profiles.
Copper(II) salicylate: Similar in structure but may have different coordination environments and reactivity.
Uniqueness: this compound’s unique combination of copper ions and salicylate ligands provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
16048-96-7 |
|---|---|
Molecular Formula |
C14H10CuO6 |
Molecular Weight |
337.77 g/mol |
IUPAC Name |
copper;2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
CMRVDFLZXRTMTH-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











